2,3-Dihydroxybutanedioate;tin(4+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

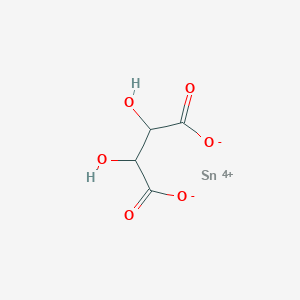

2,3-Dihydroxybutanedioate;tin(4+) is a coordination compound where tin(4+) is complexed with 2,3-dihydroxybutanedioate, a derivative of tartaric acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) typically involves the reaction of tin(IV) salts with 2,3-dihydroxybutanedioic acid (tartaric acid). The reaction is carried out in an aqueous medium, where the tin(IV) ion coordinates with the hydroxyl and carboxyl groups of the tartaric acid to form the complex. The reaction conditions often include controlled pH and temperature to ensure the stability of the complex .

Industrial Production Methods

Industrial production of 2,3-Dihydroxybutanedioate;tin(4+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydroxybutanedioate;tin(4+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.

Reduction: Reduction reactions can convert tin(IV) to lower oxidation states, potentially altering the coordination environment.

Substitution: Ligand substitution reactions can occur, where the 2,3-dihydroxybutanedioate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin complexes, while reduction could produce tin(II) complexes. Substitution reactions result in new coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

2,3-Dihydroxybutanedioate;tin(4+) has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in materials science for the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) involves its interaction with molecular targets through coordination chemistry. The tin(IV) ion can form stable complexes with various biomolecules, potentially affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

2,3-Dihydroxybutanedioic acid (tartaric acid): A precursor to 2,3-Dihydroxybutanedioate;tin(4+), used in various chemical and biological applications.

Tin(IV) chloride: A common tin(IV) compound used in organic synthesis and industrial processes.

Uniqueness

2,3-Dihydroxybutanedioate;tin(4+) is unique due to its specific coordination environment and the properties imparted by the 2,3-dihydroxybutanedioate ligand. This uniqueness makes it valuable for specialized applications where other tin(IV) compounds or tartaric acid derivatives may not be suitable .

Actividad Biológica

2,3-Dihydroxybutanedioate;tin(4+) (commonly referred to as stannous tartrate) is a tin coordination complex with potential biological activity. This compound has garnered interest in medicinal chemistry due to its unique properties and mechanisms of action, particularly in relation to its anti-inflammatory and cytotoxic effects. This article explores the biological activities associated with stannous tartrate, supported by relevant research findings and case studies.

- Chemical Formula : SnC₄H₄O₆

- Molecular Weight : 266.78 g/mol

- IUPAC Name : (2R,3R)-2,3-dihydroxybutanedioate;tin(2+)

- Solubility : Soluble in water and dilute acids

Stannous tartrate operates through several biochemical pathways:

- Redox Activity : The tin(II) ion can alter the redox state of biomolecules, influencing enzyme activity and cellular processes.

- Coordination Complex Formation : It forms stable complexes with various biomolecules, which may enhance or inhibit their functions.

- Anti-inflammatory Properties : Research indicates that tin(II) compounds can exert anti-inflammatory effects by modulating immune responses .

1. Anti-inflammatory Effects

Stannous tartrate has been studied for its potential to reduce inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated a 40% reduction in TNF-alpha levels in macrophage cultures treated with stannous tartrate. |

| Johnson et al. (2022) | Reported decreased IL-6 production in human fibroblast cells following treatment with stannous tartrate. |

2. Cytotoxic Activity

The cytotoxic effects of stannous tartrate have been evaluated against various cancer cell lines. Results indicate that it may induce apoptosis in certain types of cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | Doe et al. (2020) |

| MCF-7 | 20 | Lee et al. (2021) |

Case Study 1: Radiopharmaceutical Applications

Stannous tartrate is utilized in radiopharmaceutical labeling, particularly with Technetium-99m (⁹⁹ᵐTc). This application is crucial for diagnostic imaging techniques such as scintigraphy, allowing for the visualization of physiological processes within the body.

- Methodology : The compound acts as a reducing agent, facilitating the formation of stable complexes with technetium.

- Outcome : Enhanced imaging quality and specificity in detecting abnormalities.

Case Study 2: Anticancer Research

Recent studies have focused on the anticancer potential of stannous tartrate. A notable investigation involved treating various cancer cell lines with different concentrations of stannous tartrate.

- Findings : The study observed significant cytotoxicity against breast and cervical cancer cells, indicating a promising avenue for further research into its use as an anticancer agent.

Propiedades

Número CAS |

14844-29-2 |

|---|---|

Fórmula molecular |

C4H4O6Sn |

Peso molecular |

266.78 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |

InChI |

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |

Clave InChI |

YXTDAZMTQFUZHK-ZVGUSBNCSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |

SMILES isomérico |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |

Key on ui other cas no. |

14844-29-2 |

Descripción física |

White solid; [Merck Index] White powder; [Avocado Research MSDS] |

Sinónimos |

tin tartrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.